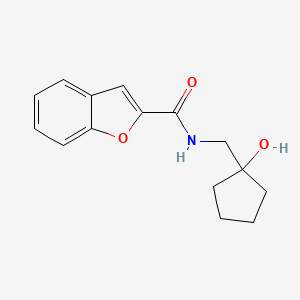

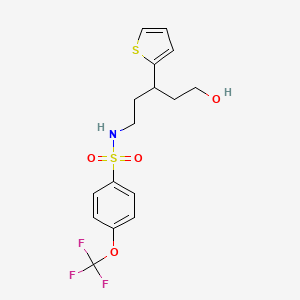

![molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5](/img/structure/B2848030.png)

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is complex. It contains a total of 60 bonds, including 30 non-H bonds, 10 multiple bonds, 11 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Phthalazine Derivatives : A study by Shyma et al. (2016) describes the synthesis of phthalazine-based 1,2,3-triazole derivatives with antimicrobial, antifungal, and antioxidant properties, which suggests potential applications in medicinal chemistry (Shyma, Kalluraya, Peethambar, & Vijesh, 2016).

- Polyamide Synthesis : Ueda and Sugiyama (1994) report the synthesis of ordered polyamides using orthohydroxy carboxylic acids and related compounds, demonstrating the compound's potential in polymer science (Ueda & Sugiyama, 1994).

Pharmacological Applications

- Antibacterial Activity : Khalil, Berghot, and Gouda (2009) investigated the antibacterial properties of new heterocycles incorporating phthalazine, highlighting the potential of such compounds in developing new antibacterial agents (Khalil, Berghot, & Gouda, 2009).

- Anti-Influenza Activity : Research by Hebishy, Salama, and Elgemeie (2020) focused on the anti-influenza activity of benzamide-based 5-aminopyrazoles and related compounds, indicating potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Biological Screening and Activity

- GABAA Receptor Ligands : Carling et al. (2004) conducted a study on triazolophthalazine derivatives as γ-aminobutyric acid-A benzodiazepine receptor ligands, suggesting potential in neurological research and therapy (Carling et al., 2004).

- Analgesic and Anti-Inflammatory Properties : Sherif, Gouda, and El-asmy (2015) synthesized new phthalazines and their metal complexes, evaluating their analgesic and anti-inflammation activities, which can be relevant in pain management and anti-inflammatory therapies (Sherif, Gouda, & El-asmy, 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQAEQQZWDRSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

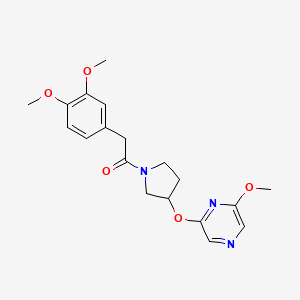

![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2847952.png)

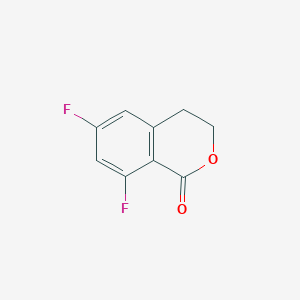

![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)

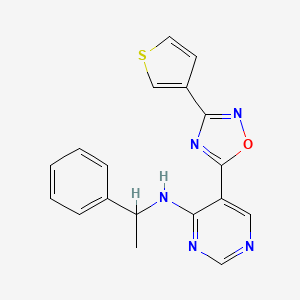

![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)

![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)

![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)

![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)